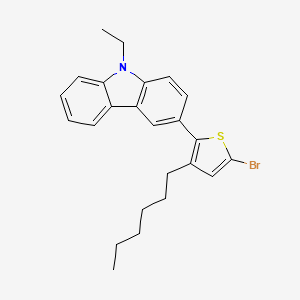
3-(5-Bromo-3-hexylthiophen-2-yl)-9-ethyl-9H-carbazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(5-Bromo-3-hexylthiophen-2-yl)-9-ethyl-9H-carbazole is a complex organic compound that has garnered significant interest in the fields of chemistry and materials science. This compound is characterized by its unique structure, which includes a brominated thiophene ring and an ethyl-substituted carbazole moiety. The presence of these functional groups imparts unique chemical and physical properties to the compound, making it a valuable subject of study for various applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 3-(5-Bromo-3-hexylthiophen-2-yl)-9-ethyl-9H-carbazole typically involves a multi-step process. One common method includes the bromination of 3-hexylthiophene followed by a coupling reaction with 9-ethylcarbazole. The reaction conditions often require the use of a palladium catalyst and a base such as potassium carbonate in an inert atmosphere to facilitate the coupling reaction.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as column chromatography and recrystallization are employed to obtain the compound in high purity.
Analyse Chemischer Reaktionen
Types of Reactions: 3-(5-Bromo-3-hexylthiophen-2-yl)-9-ethyl-9H-carbazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of dehalogenated products.
Substitution: The bromine atom in the thiophene ring can be substituted with other functional groups through nucleophilic substitution reactions using reagents like sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate; typically conducted in aqueous or organic solvents.
Reduction: Lithium aluminum hydride, sodium borohydride; usually performed in anhydrous conditions.
Substitution: Sodium methoxide, potassium tert-butoxide; reactions often carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO).
Major Products:
Oxidation: Sulfoxides, sulfones.
Reduction: Dehalogenated thiophene derivatives.
Substitution: Thiophene derivatives with various functional groups.
Wissenschaftliche Forschungsanwendungen
3-(5-Bromo-3-hexylthiophen-2-yl)-9-ethyl-9H-carbazole has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules and polymers.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a candidate for drug development due to its unique structural features.
Industry: Utilized in the development of organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
Wirkmechanismus
The mechanism of action of 3-(5-Bromo-3-hexylthiophen-2-yl)-9-ethyl-9H-carbazole is largely dependent on its interaction with specific molecular targets. In biological systems, the compound may interact with cellular proteins and enzymes, leading to alterations in cellular processes. The brominated thiophene ring and carbazole moiety can engage in π-π stacking interactions and hydrogen bonding, influencing the compound’s binding affinity and specificity.
Vergleich Mit ähnlichen Verbindungen
- 3-(5-Bromo-3-hexylthiophen-2-yl)-9-methyl-9H-carbazole
- 3-(5-Bromo-3-hexylthiophen-2-yl)-9-phenyl-9H-carbazole
- 3-(5-Bromo-3-hexylthiophen-2-yl)-9-butyl-9H-carbazole
Comparison: Compared to its analogs, 3-(5-Bromo-3-hexylthiophen-2-yl)-9-ethyl-9H-carbazole exhibits unique properties due to the presence of the ethyl group on the carbazole moiety. This structural variation can influence the compound’s solubility, reactivity, and overall stability. Additionally, the specific arrangement of functional groups in this compound may result in distinct electronic and optical properties, making it particularly valuable for applications in organic electronics.
Eigenschaften
CAS-Nummer |
917561-52-5 |
|---|---|
Molekularformel |
C24H26BrNS |
Molekulargewicht |
440.4 g/mol |
IUPAC-Name |
3-(5-bromo-3-hexylthiophen-2-yl)-9-ethylcarbazole |
InChI |
InChI=1S/C24H26BrNS/c1-3-5-6-7-10-17-16-23(25)27-24(17)18-13-14-22-20(15-18)19-11-8-9-12-21(19)26(22)4-2/h8-9,11-16H,3-7,10H2,1-2H3 |
InChI-Schlüssel |
LLNOFICDMWUYOL-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCC1=C(SC(=C1)Br)C2=CC3=C(C=C2)N(C4=CC=CC=C43)CC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


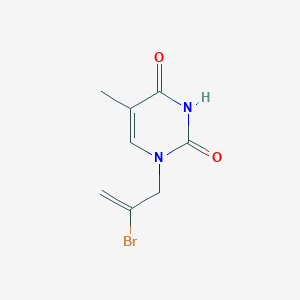
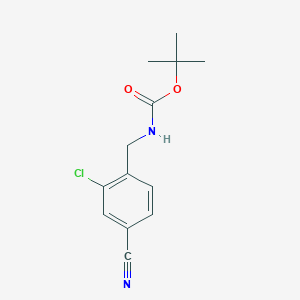
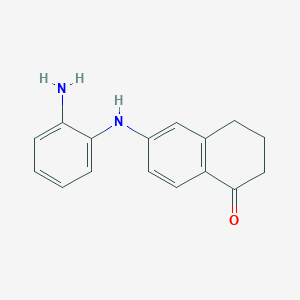

![4-Ethoxy-6-(thiophen-3-yl)pyrido[3,2-d]pyrimidin-2-amine](/img/structure/B12615673.png)
![1-[(4-chlorophenyl)sulfonyl]-N-[3-oxo-3-(pyrrolidin-1-yl)propyl]piperidine-3-carboxamide](/img/structure/B12615678.png)
![N-[Ethoxy(phenyl)phosphoryl]-L-tryptophan](/img/structure/B12615690.png)
![2-Methyl-3-[(4-methylphenyl)methyl]-2H-1-benzopyran](/img/structure/B12615691.png)
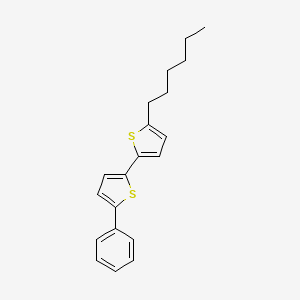
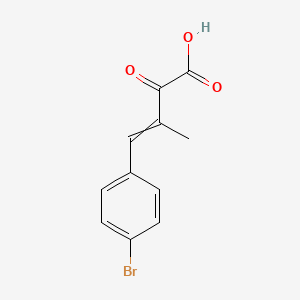
![2-Pyridineacetamide, N-[(3-fluorophenyl)methyl]-5-phenyl-](/img/structure/B12615713.png)
![[1,1'-Biphenyl]-4-carboxamide, N-(cyclopropylmethyl)-2'-methyl-5'-(3-methyl-1H-1,2,4-triazol-5-yl)-](/img/structure/B12615716.png)
![6-[Methoxy(methyl)amino]-6-oxohexa-2,4-dien-1-yl acetate](/img/structure/B12615720.png)
![1-(2-{[6-(3,5-Dichlorophenyl)pyridin-3-yl]oxy}ethyl)pyrrolidine-2,5-dione](/img/structure/B12615732.png)
